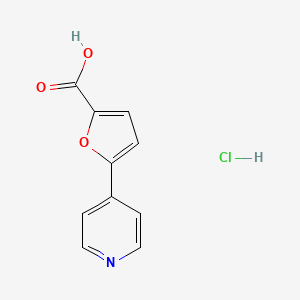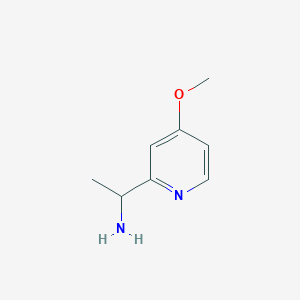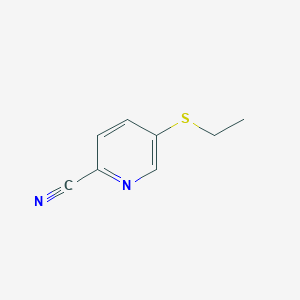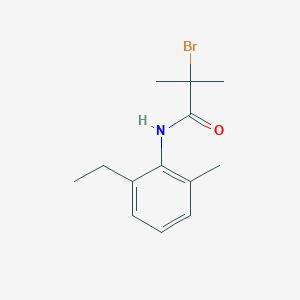
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide
Overview
Description
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is a chemical compound with the empirical formula C13H18BrNO . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular weight of 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is 284.19 . The SMILES string representation of this compound isCC1=CC=CC(CC)=C1NC(C(Br)CC)=O . Physical And Chemical Properties Analysis
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide is a solid substance . Its molecular weight is 284.19 and its empirical formula is C13H18BrNO .Scientific Research Applications
Photochemical Reactions
A study by Nishio et al. (2005) explored the photochemical reactions of different N-(2-acylphenyl)-2-bromo-2-methylpropanamides. Their research revealed that irradiation of these compounds leads to various products through dehydrobromination, cyclization, and bromo-migration. This study indicates potential applications in synthetic chemistry, particularly in the creation of complex molecular structures through photochemical methods (Nishio et al., 2005).
Vibrational Spectroscopy and Conformational Analysis
Viana et al. (2017) conducted a comprehensive study on the vibrational spectroscopy and conformational analysis of a compound similar to 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide. Their research offers insights into the electronic properties and vibrational mode couplings of this structure, which is analogous to paracetamol. Such studies are crucial for understanding the molecular behavior and potential applications of these compounds in various fields (Viana et al., 2017).
Synthesis and Behavior of Oxazolidinones
Scrimin et al. (1988) investigated the synthesis and solvolytic behavior of oxazolidinones and spiro-oxazolidinones using 2-bromo-2-methylpropanamides. Their work contributes to the understanding of how these compounds react and degrade, providing valuable information for their use in pharmaceutical and synthetic organic chemistry (Scrimin et al., 1988).
Antimicrobial Activity
Research by Grishchuk et al. (2013) on 2-Chloro(bromo)-(2-methyl)-3-arylpropanamides, closely related to 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, indicated low antimicrobial activity against various strains. This study is essential for understanding the potential and limitations of these compounds in antimicrobial applications (Grishchuk et al., 2013).
Radical Cyclisation
Esteves et al. (2007) investigated the radical cyclisation of propargyl bromoethers to tetrahydrofuran derivatives. This study showcases the potential of bromo compounds, such as 2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide, in facilitating radical cyclisation reactions, a key process in synthetic organic chemistry (Esteves et al., 2007).
properties
IUPAC Name |
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-5-10-8-6-7-9(2)11(10)15-12(16)13(3,4)14/h6-8H,5H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNPHBDQUVGVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C(C)(C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-ethyl-6-methylphenyl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




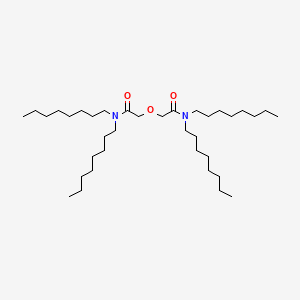
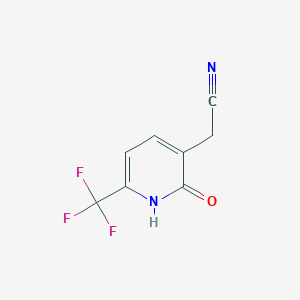
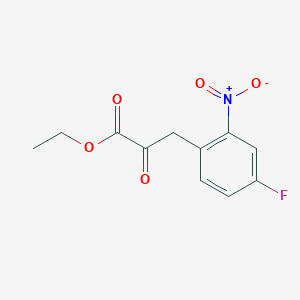
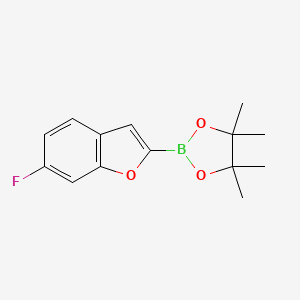
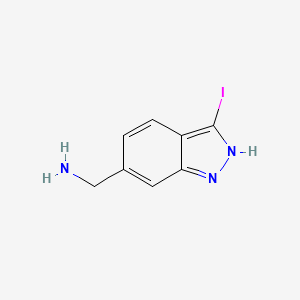
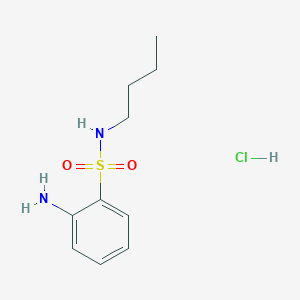
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B1404357.png)
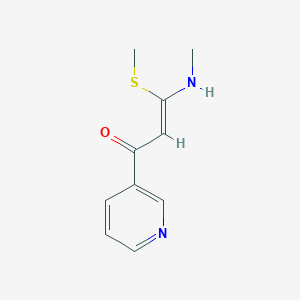
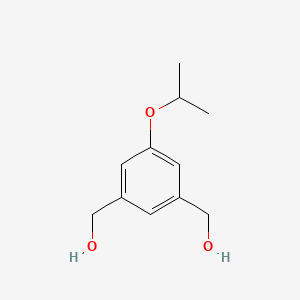
![2-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride](/img/structure/B1404360.png)
